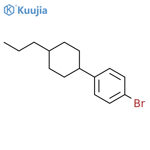

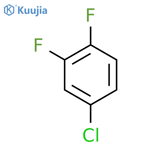

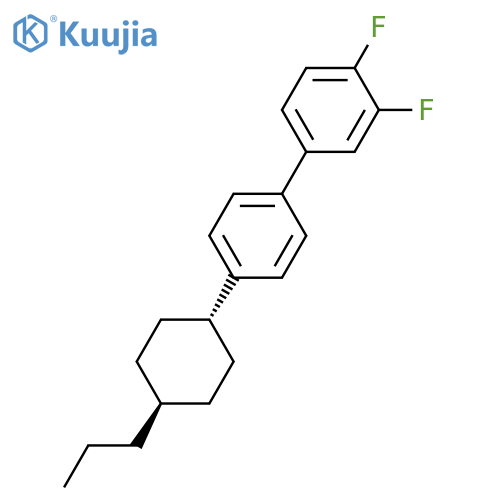

Cas no 85312-59-0 (4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl)

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 化学的及び物理的性質

名前と識別子

-

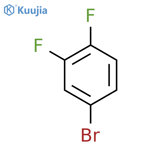

- 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl

- trans-3,4-Difluoro-4'-(4-n-propylcyclohexyl)biphenyl

- 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl

- 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-propylcyclohexyl)-

- 1,2-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene

- 3,4-Difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl

- 3,4-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

- 4-(trans-4-n-Propylcyclohexyl)-3',4'-difluorobiphenyl

- 1,1'-Biphenyl,3,4-difluoro-4'-(4-propylcyclohexyl)-, trans-

- BCH 3F.F

- 1,1'-Biphenyl,3,4-difluoro-4'-(trans-4-propylcyclohexyl)-

- 3,4-Difluoro-4'-((trans-4-propylcyclohexyl)-1,1'-biphenyl

- VULXHDGYVHCLLN-UHFFFAOYSA-N

- 1,1′-Biphenyl, 3,4-difluoro-4′-(4-propylcyclohexyl)-, trans- (ZCI)

- 3,4-Difluoro-4′-(trans-4-propylcyclohexyl)-1,1′-biphenyl (ACI)

- 3-HBB(F)-F

- 4-(trans-4-n-Propylcyclohexyl)-3′,4′-difluoro-1,1′-biphenyl

- CPG-3-F

- SY067607

- CS-W012042

- 3,4-Difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl #

- AKOS015917697

- SCHEMBL12314620

- TRANS-4'(4-N-PROPYLCYCLOHEXYL)-3,4-DIFLUOR-1,1'-BIPHENYL(BCH-3F.F)

- DTXSID50346460

- MFCD09838999

- 1,1'-Biphenyl, 3,4-difluoro-4'-(4-propylcyclohexyl)-

- D4535

- 3,4-Difluoro-4 inverted exclamation mark -(trans-4-propylcyclohexyl)-1,1 inverted exclamation mark -biphenyl

- DS-11414

- SCHEMBL7756528

- C21H24F2

- 85312-59-0

- 4-(4-propylcyclohexyl)-3',4'-difluorobiphenyl

- SCHEMBL3437362

-

- MDL: MFCD09838999

- インチ: 1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3/t15-,16-

- InChIKey: VULXHDGYVHCLLN-WKILWMFISA-N

- ほほえんだ: FC1C(F)=CC=C(C2C=CC([C@@H]3CC[C@@H](CCC)CC3)=CC=2)C=1

計算された属性

- せいみつぶんしりょう: 314.18500

- どういたいしつりょう: 314.185

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.6

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: N/0A

- ゆうかいてん: 66-68℃

- ふってん: 404°C at 760 mmHg

- フラッシュポイント: 167.6ºC

- すいようせい: Sparingly soluble in water.

- PSA: 0.00000

- LogP: 6.70570

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P305+P351+P338

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB354080-25 g |

trans-3,4-Difluoro-4'-(4-n-propylcyclohexyl)biphenyl, 97%; . |

85312-59-0 | 97% | 25g |

€299.40 | 2023-04-26 | |

| Chemenu | CM201155-10g |

3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl |

85312-59-0 | 95% | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D749910-25g |

trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f) |

85312-59-0 | 97% | 25g |

$150 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4535-25g |

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl |

85312-59-0 | 98.0%(GC) | 25g |

2200.0CNY | 2021-08-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136051-5g |

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl |

85312-59-0 | 97% | 5g |

¥308.90 | 2023-08-31 | |

| Chemenu | CM201155-10g |

3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl |

85312-59-0 | 95% | 10g |

$223 | 2021-06-15 | |

| Chemenu | CM201155-25g |

3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl |

85312-59-0 | 95% | 25g |

$410 | 2021-06-15 | |

| Alichem | A019113143-5g |

3,4-Difluoro-4'-((trans-4-propylcyclohexyl)-1,1'-biphenyl |

85312-59-0 | 95% | 5g |

$183.04 | 2023-08-31 | |

| BAI LING WEI Technology Co., Ltd. | 939960-25G |

3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl, 98% |

85312-59-0 | 98% | 25G |

¥ 1990 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031599-1g |

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl |

85312-59-0 | 97% | 1g |

¥1111 | 2024-05-21 |

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 合成方法

合成方法 1

合成方法 2

2.1 Reagents: Potassium fluoride Catalysts: (SP-4-2)-Chloro[2-(9-phenyl-1,10-phenanthrolin-2-yl-κN1,κN10)phenyl-κC]palladium Solvents: (±)-Propylene glycol , Dichloromethane ; 12 h, 100 °C

合成方法 3

合成方法 4

合成方法 5

合成方法 6

合成方法 7

1.2 Catalysts: Dichlorobis[tris(1-methylethyl)phosphine]palladium Solvents: Dimethylformamide

合成方法 8

1.2 Reagents: Water

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl Raw materials

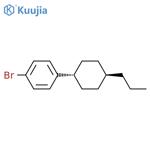

- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

- 1-Chloro-3,4-difluorobenzene

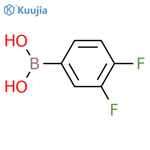

- 3,4-Difluorophenylboronic acid

- 4-Bromo-1,2-difluorobenzene

- 1-bromo-4-(4-propylcyclohexyl)benzene

- 1-(trans-4-Propylcyclohexyl)-4-(triethoxysilyl)benzene

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl Preparation Products

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenylに関する追加情報

4'-(trans-4-プロピルシクロヘキシル)-3,4-ジフルオロビフェニル(CAS No. 85312-59-0)の特性と���用

4'-(trans-4-プロピルシクロヘキシル)-3,4-ジフルオロビフェニルは、高度に特殊化された有機化合物であり、液晶材料や電子デバイス分野での応用が注目されています。この化合物はビフェニル骨格にtrans-4-プロピルシクロヘキシル基とフッ素置換基を有するため、他の誘導体と比較して優れた熱安定性と光学特性を示します。

近年、有機エレクトロニクスやフレキシブルディスプレイ市場の拡大に伴い、この化合物に対する関心が高まっています。特に、低消費電力ディスプレイや高精細OLED技術において、その分子配向制御性が評価されています。検索エンジンでは「液晶材料 高熱安定性」や「フッ素化ビフェニル 応用」といったキーワードでの問い合わせが増加傾向にあります。

化学構造の特徴として、trans-配置のシクロヘキシル基が分子の直線性を高め、液晶相の温度範囲を拡大させます。また、3,4位のフッ素置換は、分子間相互作用を最適化し、誘電率異方性の調整に寄与します。このような特性から、高速応答ディスプレイやエネルギー効率向上が求められる次世代デバイス開発において重要な役割を果たしています。

合成プロセスにおいては、鈴木カップリング反応や選択的フッ素化技術が鍵となります。最近の研究では、触媒効率化や廃棄物削減を目的としたグリーンケミストリーアプローチも取り入れられており、これは「持続可能な材料開発」という現代のトレンドに合致しています。

市場動向として、5G対応デバイスやIoT機器向けの需要拡大が予測されています。特に、透明導電膜やフォトニクス応用における新たな可能性が研究されており、学術論文や特許出願数も年々増加傾向にあります。

安全性に関するデータでは、適切な取り扱い条件下で工業用途に広く利用可能であることが確認されています。ただし、取り扱い時には個人防護具(PPE)の使用が推奨され、特に粉塵吸入防止対策が重要です。

今後の開発方向性として、分子設計の最適化を通じた性能向上や、複合材料との組み合わせによる新機能創出が期待されています。また、AI支援材料探索技術の進展により、関連化合物群の系統的な特性評価が加速する可能性があります。

産業界では、サプライチェーン最適化とコストパフォーマンス改善が重要な課題となっており、これらは検索クエリ「高機能材料 量産技術」などにも反映されています。特にアジア市場では、ディスプレイパネルメーカーとの連携による開発プロジェクトが活発化しています。

学術的な観点からは、X線結晶構造解析や分子動力学シミュレーションを用いた詳細な構造特性相関研究が進められています。これらの知見は、材料インフォマティクスプラットフォームに統合され、新規材料設計への応用が期待されます。

最後に、環境対応として生分解性改良やリサイクルプロセス開発に関する研究も始まっており、これは「エコマテリアル 液晶」などの検索需要に対応する動きと言えます。今後の技術革新により、より広範な応用分野への展開が予想される重要な化合物です。

85312-59-0 (4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)